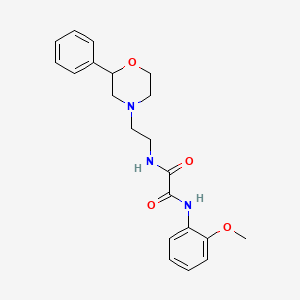

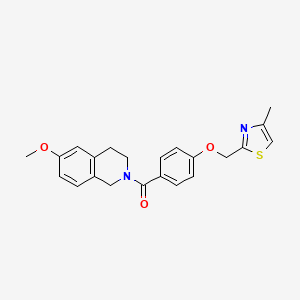

![molecular formula C18H16FNO4S2 B2550124 Ethyl 4-fluoro-3-[(3-methylphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate CAS No. 900012-69-3](/img/structure/B2550124.png)

Ethyl 4-fluoro-3-[(3-methylphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound "Ethyl 4-fluoro-3-[(3-methylphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate" is a fluorinated benzothiophene derivative. While the provided papers do not directly discuss this specific compound, they do provide insights into similar fluorinated aromatic compounds and their properties, synthesis, and potential applications in medicinal chemistry. For instance, fluorinated compounds are often explored for their biological activity and potential use in drug development due to the unique properties that fluorine atoms can impart to organic molecules .

Synthesis Analysis

The synthesis of fluorinated aromatic compounds can involve various strategies, including the use of versatile reagents for the preparation of α-fluoro-α,β-unsaturated carboxylic acid esters, as described in one of the papers . Another paper discusses a one-pot synthesis method for a fluorinated benzimidazole derivative, which could be relevant to the synthesis of the compound . These methods highlight the importance of efficient synthetic routes for the preparation of fluorinated compounds, which are often complex and require careful optimization.

Molecular Structure Analysis

The molecular structure of fluorinated compounds is often characterized using techniques such as X-ray crystallography, FT-IR, and computational methods like DFT . These studies can reveal the geometrical parameters, electronic structure, and intermolecular interactions within the crystal, which are crucial for understanding the compound's properties and behavior. For example, the dihedral angles between aromatic rings and the presence of hydrogen bonding can significantly influence the stability and reactivity of the molecule .

Chemical Reactions Analysis

Fluorinated aromatic compounds can participate in various chemical reactions, including alkylation, thermal elimination, and cyclization . These reactions are essential for modifying the structure and introducing functional groups that can enhance the biological activity of the compound. The reactivity of such compounds is often influenced by the presence of the fluorine atom, which can affect the electron distribution and reactivity of adjacent functional groups.

Physical and Chemical Properties Analysis

The physical and chemical properties of fluorinated compounds, such as their stability, solubility, and reactivity, are influenced by the presence of fluorine atoms. Fluorine can increase the lipophilicity and metabolic stability of organic molecules, making them more suitable for drug development . Additionally, the electronic properties, such as HOMO-LUMO gaps and molecular electrostatic potential, can be analyzed to predict the reactivity and interaction of the compound with biological targets .

Applications De Recherche Scientifique

Organic Synthesis and Chemical Reactions

One-Pot Synthesis Techniques

Innovations in organic synthesis techniques have enabled the efficient creation of fluorine-containing compounds. For example, fluorine-substituted benzo[b]furans and ethyl 2-methyl-benzo[b]furan-3-carboxylates can be prepared in good yield through microwave-induced tandem intramolecular Wittig and Claisen rearrangement reactions (Ramarao et al., 2004). Similarly, ethyl phenylsulfinyl fluoroacetate has been identified as a versatile reagent for the preparation of α-fluoro-α,β-unsaturated carboxylic acid esters, important intermediates for biologically active compounds (Allmendinger, 1991).

Electrochemical Methods

Electrochemical approaches have been explored for the synthesis of vinyl fluorides, demonstrating the utility of ethyl 4-fluoro-3-[(3-methylphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate derivatives in creating complex fluorinated structures (Kunugi et al., 1995).

Materials Science and Polymers

Semiconducting Polymers

The development of semiconducting polymers for electronic applications has benefited from the incorporation of benzothiophene derivatives. These materials exhibit desirable properties like thermoreversible polymerization and the ability to form nanostructured macromolecular aggregates, which are pivotal for advanced electronic devices (Cappelli et al., 2007).

Photovoltaic Applications

Novel electron transport polymers incorporating conjugated main chains and specific side chains have shown significant potential in improving the performance of bulk-heterojunction polymer solar cells. These advancements highlight the role of benzothiophene derivatives in enhancing the efficiency of renewable energy technologies (Li et al., 2014).

Bioorganic and Medicinal Chemistry

Antimicrobial Activity

Research into the antimicrobial properties of ethyl 4-fluoro-3-[(3-methylphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate derivatives has led to the identification of compounds with potential therapeutic applications. For instance, novel compounds synthesized from ethyl 3-((3,4-dimethoxybenzylidene)amino) thiophene-2-carboxylate have shown promising results in antimicrobial activity and docking studies (Spoorthy et al., 2021).

Propriétés

IUPAC Name |

ethyl 4-fluoro-3-[(3-methylphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16FNO4S2/c1-3-24-18(21)16-17(15-13(19)8-5-9-14(15)25-16)26(22,23)20-12-7-4-6-11(2)10-12/h4-10,20H,3H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DYYOBSYJXKFLIN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C2=C(C=CC=C2S1)F)S(=O)(=O)NC3=CC=CC(=C3)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16FNO4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

393.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

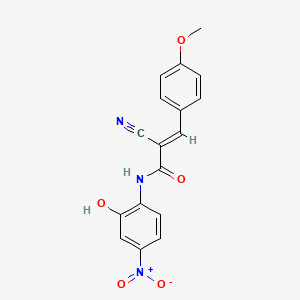

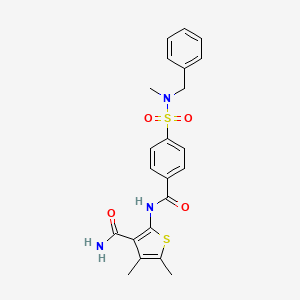

![5-chloro-N-[2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl]thiophene-2-sulfonamide](/img/structure/B2550041.png)

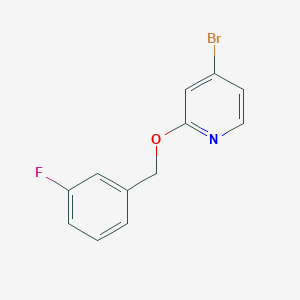

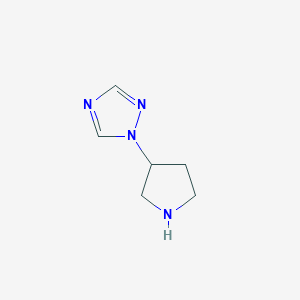

![N-(4-ethylphenyl)-2-(5-methyl-4-oxo-6-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)thieno[2,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2550042.png)

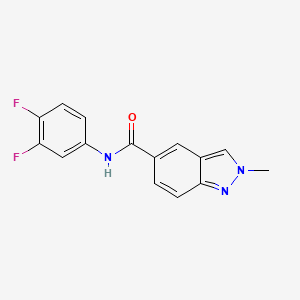

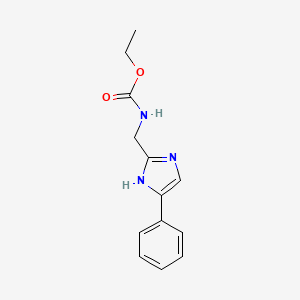

![1-[3-(4-Ethylphenyl)-4-oxoquinazolin-2-yl]piperidine-4-carboxamide](/img/structure/B2550044.png)

![3-Oxa-7-azabicyclo[4.2.0]octane;hydrochloride](/img/structure/B2550052.png)

![3-[3-(2-bromophenyl)-1,2,4-oxadiazol-5-yl]-6-fluoro-1-methylquinolin-4(1H)-one](/img/structure/B2550060.png)